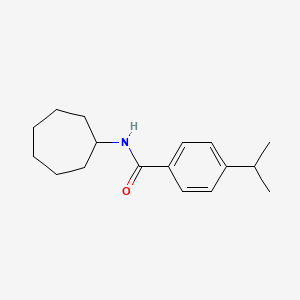

N-Cycloheptyl-4-(propan-2-yl)benzamide

Description

N-Cycloheptyl-4-(propan-2-yl)benzamide is a benzamide derivative characterized by a 4-isopropyl-substituted benzoyl group and a cycloheptylamine moiety. Benzamides are widely studied for their structural versatility and applications in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators.

Properties

CAS No. |

549485-76-9 |

|---|---|

Molecular Formula |

C17H25NO |

Molecular Weight |

259.4 g/mol |

IUPAC Name |

N-cycloheptyl-4-propan-2-ylbenzamide |

InChI |

InChI=1S/C17H25NO/c1-13(2)14-9-11-15(12-10-14)17(19)18-16-7-5-3-4-6-8-16/h9-13,16H,3-8H2,1-2H3,(H,18,19) |

InChI Key |

JRZNTNMAHIXNMG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)NC2CCCCCC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-Cycloheptyl-4-(propan-2-yl)benzamide can be achieved through the direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly. The reaction typically involves the following steps:

- Mixing the carboxylic acid and amine in the presence of the catalyst.

- Ultrasonic irradiation to facilitate the reaction.

- Purification of the product through standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

N-Cycloheptyl-4-(propan-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Complexation: The compound can form coordination complexes with transition metals like copper, zinc, and palladium.

Scientific Research Applications

N-Cycloheptyl-4-(propan-2-yl)benzamide has several applications in scientific research:

Agriculture: These compounds are used as intermediates in the synthesis of agrochemicals.

Industrial Chemistry: Benzamides are used in the production of fine chemicals and synthetic intermediates.

Mechanism of Action

The mechanism of action of N-Cycloheptyl-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets. For instance, benzamide derivatives have been shown to act as allosteric activators of enzymes like glucokinase, which plays a crucial role in glucose metabolism . The compound binds to the allosteric site of the enzyme, enhancing its catalytic activity and thereby influencing metabolic pathways.

Comparison with Similar Compounds

Aromatic Ring Modifications

- 4-Bromo-N-(2-nitrophenyl)benzamide ():

Substitution with bromine (electron-withdrawing) and nitro groups enhances electrophilicity, favoring interactions with nucleophilic residues in biological targets. The nitro group at the ortho position introduces steric hindrance, reducing rotational freedom compared to N-Cycloheptyl-4-(propan-2-yl)benzamide’s isopropyl group . - 4-(5-Trifluoromethyl-1,2,4-oxadiazol-3-yl)benzamide derivatives ():

The trifluoromethyl-oxadiazole group increases lipophilicity and metabolic resistance, contrasting with the isopropyl group’s moderate hydrophobicity. Such substitutions are common in CNS-targeting drugs due to enhanced blood-brain barrier penetration .

Amide Side-Chain Variations

- N-Cyclohexylbenzamide derivatives (): Replacing cycloheptyl with cyclohexyl reduces ring strain and alters van der Waals interactions.

- N-(trans-4-(2-methyl-2-propanyl)cyclohexyl)benzamide ():

The trans-4-(tert-butyl)cyclohexyl group introduces axial chirality and enhanced steric bulk, which may improve selectivity for hydrophobic binding sites but reduce solubility compared to the cycloheptyl derivative .

Key Physicochemical Properties

*LogP values estimated using fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.